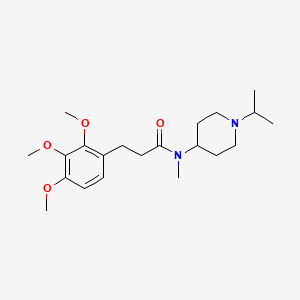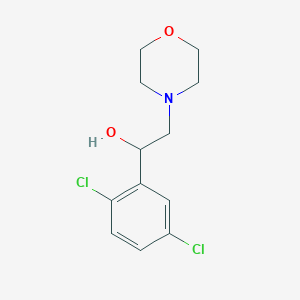
1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol, also known as DCMOE, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a morpholine derivative that contains a dichlorophenyl group and an ethanol moiety. DCMOE has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mécanisme D'action
The exact mechanism of action of 1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol has been shown to increase the levels of acetylcholine and dopamine, which are important neurotransmitters involved in cognitive function and memory.
Biochemical and Physiological Effects
1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its neuroprotective effects, 1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol has been shown to have anti-inflammatory properties and to modulate the immune system. It has also been shown to have antioxidant effects and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol in lab experiments is its ability to enhance cognitive function and memory in animal models. This makes it a promising candidate for studying the mechanisms underlying these processes. However, one limitation of using 1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol. One area of interest is in the development of new drugs based on the structure of 1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol. Another potential direction is in the study of the mechanisms underlying its neuroprotective and cognitive-enhancing effects. Additionally, more research is needed to determine the safety and toxicity of 1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol in humans.
Méthodes De Synthèse
1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol can be synthesized using a variety of methods, including the reaction of 2,5-dichlorophenylacetic acid with morpholine and ethanol under reflux conditions. Other methods involve the use of different reagents, such as triethylamine and thionyl chloride, to produce the desired product.
Applications De Recherche Scientifique
1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where 1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol has been shown to exhibit neuroprotective effects. Studies have also shown that 1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol can enhance cognitive function and memory in animal models.
Propriétés
IUPAC Name |
1-(2,5-dichlorophenyl)-2-morpholin-4-ylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c13-9-1-2-11(14)10(7-9)12(16)8-15-3-5-17-6-4-15/h1-2,7,12,16H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOURGDJWGZKLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C2=C(C=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(difluoromethoxy)-N-[1-(2,4-difluorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B7545026.png)
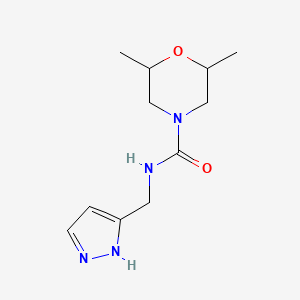
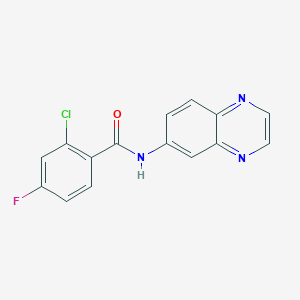
![N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7545038.png)

![ethyl 2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7545048.png)
![N,N-dimethyl-5-[[[1-(4-methylphenyl)tetrazol-5-yl]amino]methyl]thiophene-2-sulfonamide](/img/structure/B7545066.png)
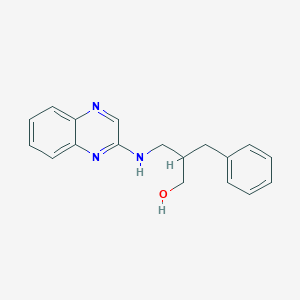
![3-[[3-(5-methyl-1,3,4-oxadiazol-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]benzamide](/img/structure/B7545082.png)
![(E)-N-[2-(1H-indol-3-yl)ethyl]-3-quinolin-8-ylprop-2-enamide](/img/structure/B7545087.png)

